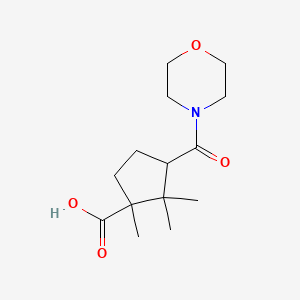
1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇N₁O₃ |
| CAS Number | Not specified |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation, indicating potential applications in cancer therapy.
Case Studies
- Antimicrobial Study :
- Antitumor Research :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful.
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 1,2,2-Trimethyl-3-(morpholine-4-carbonyl) | Moderate | Significant |
| Lunatin 1 (Peptide from scorpion venom) | High | High |
| Morpholine derivatives | Variable | Moderate |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol. Its structure features a cyclopentane ring substituted with trimethyl and morpholine groups, which contribute to its unique chemical behavior and potential interactions in biological systems .
Medicinal Chemistry Applications
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The structural features allow for interactions with biological targets involved in tumor progression, making it a candidate for further investigation in cancer therapeutics .
- Antiviral Potential : Research indicates that polyamide derivatives can be optimized to target RNA structures in negative-strand RNA viruses. The morpholine moiety may enhance the binding affinity to viral RNA, suggesting potential applications in antiviral drug development .
- Peptide Inhibition : The compound's structural analogs have been studied for their ability to inhibit specific protein phosphatases, which are crucial in various signaling pathways related to cancer and other diseases. This inhibition could lead to the development of novel therapeutic agents targeting these pathways .
Polymer Science Applications
- Polyamide Synthesis : The compound can serve as a monomer in the synthesis of polyamides, which are known for their mechanical strength and thermal stability. These polymers can be tailored for specific applications in engineering thermoplastics .
- Functionalization of Fibers : The introduction of this compound into polyamide fibers may enhance their functional properties, such as increased resistance to environmental degradation or improved mechanical performance .
Material Engineering Applications
- Thermoplastic Engineering : As a component in thermoplastic formulations, 1,2,2-trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid can improve the thermal and mechanical properties of materials used in automotive and aerospace industries .
- Surface Modification : The compound's ability to modify surface properties can be exploited in creating coatings that enhance adhesion or provide protective barriers against corrosion or wear .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
1,2,2-trimethyl-3-(morpholine-4-carbonyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHHEQAIXQSHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













